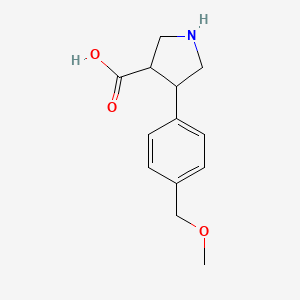
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is characterized by a pyrrolidine ring substituted with a methoxymethylphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxymethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or halide.
Applications De Recherche Scientifique
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its specific application and the biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and methoxymethylphenyl group play crucial roles in binding to these targets and exerting the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A pyrrolidine derivative with a hydroxyl group.
Uniqueness
4-(4-(Methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The methoxymethyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-8-9-2-4-10(5-3-9)11-6-14-7-12(11)13(15)16/h2-5,11-12,14H,6-8H2,1H3,(H,15,16) |
Clé InChI |
GZIIMYNXPZKWPB-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C2CNCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


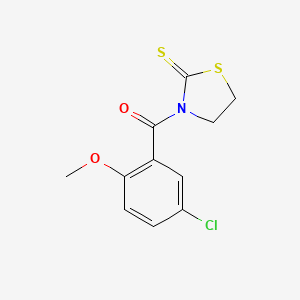
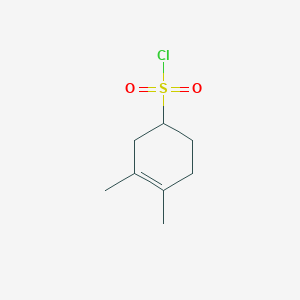
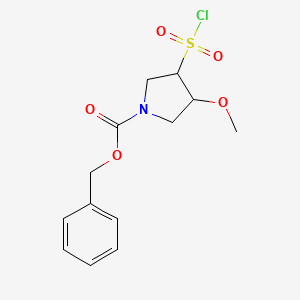
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
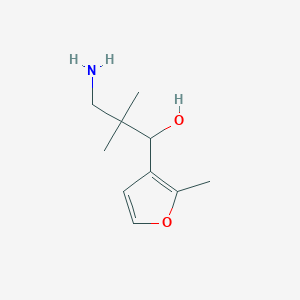
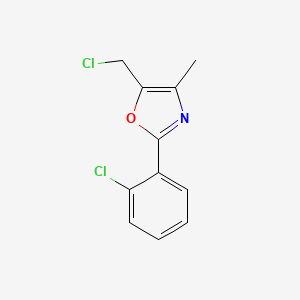
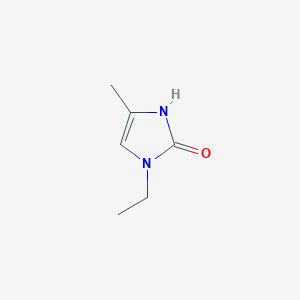
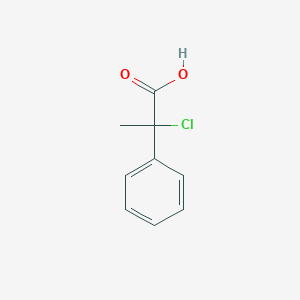
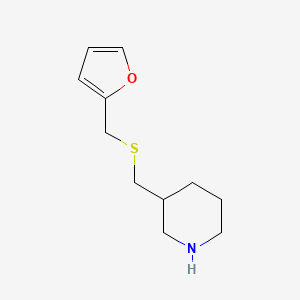
![3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13243395.png)

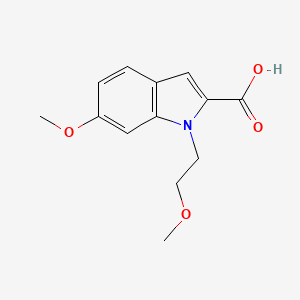
![1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL](/img/structure/B13243429.png)
